Cas no 141303-34-6 ((2R)-2-(3,4-dichlorophenyl)oxirane)
(2R)-2-(3,4-dichlorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane, (3,4-dichlorophenyl)-, (2R)-
- (2R)-2-(3,4-dichlorophenyl)oxirane
- (2R)-2-(3,4-dichlorophenyl)-oxirane
- HIOFHWTUAOODBJ-QMMMGPOBSA-N
- SCHEMBL1690562
- EN300-305146
- Z1575341659
- AKOS021451232
- J-500917
- 141303-34-6
-
- MDL: MFCD25372773
- Inchi: 1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
- InChI Key: HIOFHWTUAOODBJ-QMMMGPOBSA-N
- SMILES: ClC1=C(C=CC(=C1)[C@@H]1CO1)Cl
Computed Properties
- Exact Mass: 187.97968
- Monoisotopic Mass: 187.9795702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53
(2R)-2-(3,4-dichlorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466746-250mg |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95%+ | 250mg |
$353 | 2023-03-07 | |
| Chemenu | CM466746-500mg |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95%+ | 500mg |
$648 | 2023-03-07 | |
| Chemenu | CM466746-1g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95%+ | 1g |
$822 | 2023-03-07 | |
| Enamine | EN300-305146-0.05g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 0.05g |
$174.0 | 2023-09-05 | |
| Enamine | EN300-305146-0.1g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 0.1g |
$257.0 | 2023-09-05 | |
| Enamine | EN300-305146-0.25g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 0.25g |
$367.0 | 2023-09-05 | |
| Enamine | EN300-305146-0.5g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 0.5g |
$579.0 | 2023-09-05 | |
| Enamine | EN300-305146-1.0g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-305146-2.5g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 2.5g |
$1454.0 | 2023-09-05 | |
| Enamine | EN300-305146-5.0g |
(2R)-2-(3,4-dichlorophenyl)oxirane |
141303-34-6 | 95% | 5.0g |
$2152.0 | 2023-02-25 |
(2R)-2-(3,4-dichlorophenyl)oxirane Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (2R)-2-(3,4-dichlorophenyl)oxirane
Introduction to (2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6)
(2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique 3,4-dichlorophenyl substituent and its epoxide functional group, which confer it with a range of chemical properties and potential applications.
The (2R)-2-(3,4-dichlorophenyl)oxirane molecule is of particular interest due to its chirality, which plays a crucial role in its reactivity and selectivity in various chemical reactions. Chiral compounds are essential in the development of enantiomerically pure pharmaceuticals, as they can exhibit different biological activities and pharmacokinetic properties compared to their racemic mixtures. The ability to synthesize and manipulate chiral molecules like (2R)-2-(3,4-dichlorophenyl)oxirane is a key aspect of modern medicinal chemistry.
Recent research has focused on the use of (2R)-2-(3,4-dichlorophenyl)oxirane as a versatile intermediate in the synthesis of bioactive compounds. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the efficient conversion of (2R)-2-(3,4-dichlorophenyl)oxirane into a series of novel antifungal agents through ring-opening reactions with various nucleophiles. The resulting compounds exhibited potent antifungal activity against several pathogenic fungi, highlighting the potential of (2R)-2-(3,4-dichlorophenyl)oxirane as a valuable starting material for drug discovery.
In addition to its applications in pharmaceutical research, (2R)-2-(3,4-dichlorophenyl)oxirane has been explored for its use in the synthesis of advanced materials. A recent study in *Advanced Materials* reported the successful incorporation of (2R)-2-(3,4-dichlorophenyl)oxirane into polymer networks, resulting in materials with enhanced mechanical properties and thermal stability. The unique combination of the epoxide functional group and the 3,4-dichlorophenyl substituent allows for precise control over the polymerization process and the final material properties.
The synthesis of (2R)-2-(3,4-dichlorophenyl)oxirane typically involves a multi-step process that includes the formation of an intermediate chlorohydrin followed by intramolecular cyclization to form the epoxide ring. The chirality of the final product can be controlled through the use of chiral catalysts or auxiliaries during these reactions. This synthetic route has been optimized to achieve high yields and enantiomeric purity, making it suitable for large-scale production.
One of the key challenges in working with (2R)-2-(3,4-dichlorophenyl)oxirane is its reactivity towards nucleophilic species. The presence of the epoxide group makes it susceptible to ring-opening reactions, which can lead to side products if not carefully controlled. Therefore, careful selection of reaction conditions and reagents is essential to achieve selective transformations. Recent advances in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling more complex molecular architectures to be synthesized from (2R)-2-(3,4-dichlorophenyl)oxirane.
The environmental impact of (2R)-2-(3,4-dichlorophenyl)oxirane and its derivatives is another area of ongoing research. Studies have shown that proper disposal and handling practices are necessary to minimize any potential environmental risks associated with these compounds. Green chemistry principles are increasingly being applied to the synthesis and use of (2R)-2-(3,4-dichlorophenyl)oxirane, with a focus on developing more sustainable and environmentally friendly processes.
In conclusion, (2R)-2-(3,4-dichlorophenyl)oxirane (CAS No. 141303-34-6) is a versatile chiral epoxide compound with significant potential in various fields, including pharmaceutical research and materials science. Its unique chemical properties make it an attractive starting material for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to explore new applications and improve synthetic methods for this important compound.
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